molecular formula C24H17N3O4 B11693497 N-(naphthalen-1-yl)-2-{[(4-nitrophenyl)carbonyl]amino}benzamide

N-(naphthalen-1-yl)-2-{[(4-nitrophenyl)carbonyl]amino}benzamide

Katalognummer: B11693497
Molekulargewicht: 411.4 g/mol
InChI-Schlüssel: HNWIQTFCUIQREX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(NAPHTHALEN-1-YL)-2-(4-NITROBENZAMIDO)BENZAMIDE: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a naphthalene ring, a nitrobenzamide group, and a benzamide moiety, making it a subject of interest in organic chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(NAPHTHALEN-1-YL)-2-(4-NITROBENZAMIDO)BENZAMIDE typically involves multi-step organic reactions. The process begins with the nitration of naphthalene to introduce the nitro group. This is followed by the formation of the benzamide linkage through amide bond formation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of N-(NAPHTHALEN-1-YL)-2-(4-NITROBENZAMIDO)BENZAMIDE may involve large-scale nitration and amide bond formation processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

N-(NAPHTHALEN-1-YL)-2-(4-NITROBENZAMIDO)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different physical and chemical properties.

Wissenschaftliche Forschungsanwendungen

N-(NAPHTHALEN-1-YL)-2-(4-NITROBENZAMIDO)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(NAPHTHALEN-1-YL)-2-(4-NITROBENZAMIDO)BENZAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the aromatic rings can engage in π-π interactions with other molecules. These interactions can influence various biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(NAPHTHALEN-1-YL)-2-(4-AMINOBENZAMIDO)BENZAMIDE
  • N-(NAPHTHALEN-1-YL)-2-(4-METHYLBENZAMIDO)BENZAMIDE

Uniqueness

N-(NAPHTHALEN-1-YL)-2-(4-NITROBENZAMIDO)BENZAMIDE is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C24H17N3O4

Molekulargewicht

411.4 g/mol

IUPAC-Name

N-naphthalen-1-yl-2-[(4-nitrobenzoyl)amino]benzamide

InChI

InChI=1S/C24H17N3O4/c28-23(17-12-14-18(15-13-17)27(30)31)25-22-10-4-3-9-20(22)24(29)26-21-11-5-7-16-6-1-2-8-19(16)21/h1-15H,(H,25,28)(H,26,29)

InChI-Schlüssel

HNWIQTFCUIQREX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CC=C3NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.